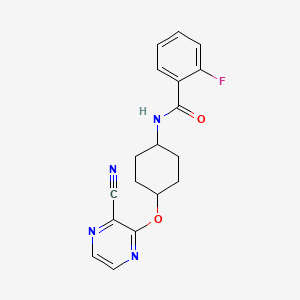
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-fluorobenzamide is a synthetic molecule that appears to be designed for interactions with biological targets, potentially acting as a ligand for certain receptors. The structure suggests the presence of a fluorobenzamide moiety, which is a common feature in medicinal chemistry due to its bioisosteric properties and ability to enhance binding affinity to various receptors.
Synthesis Analysis
While the specific synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-fluorobenzamide is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of N-cyclohexyl-2-nitrobenzamide involved spectroscopic data and X-ray diffraction analysis, indicating that similar techniques could be applied to the synthesis and characterization of the compound . Additionally, the synthesis of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, which share some structural similarities, involved replacing a flexible butyl linker with a more conformationally constrained cyclohexyl linker, a strategy that might be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction analysis, which provides detailed information about the crystal packing and stabilization interactions such as hydrogen bonds . This technique could be employed to determine the precise molecular geometry of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-fluorobenzamide, which would be crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis
The compound's potential reactivity can be inferred from similar structures. For example, N-fluorobenzamides have been shown to undergo formal [4+2] cycloaddition reactions with maleic anhydride, a process that involves radical generation and benzylic radical addition . Such reactions could be relevant if the target compound is intended to be a precursor for more complex molecules or if it is designed to undergo in situ transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its solubility, stability, and fluorescence characteristics. The presence of a fluorobenzamide group suggests the potential for fluorescent properties, as seen in the fluorescent aminonaphthalic anhydrides derived from similar N-fluorobenzamide reactions . These properties are essential for the compound's application in biological systems, whether as a therapeutic agent or a research tool.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Related Compounds
Chemistry and Pharmacology of Non-Fentanil Synthetic Opioids
A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, highlights the significant impact of structural modifications on drug markets, prevalence, and harm. This review underscores the importance of pre-emptive research on new compounds to ensure early detection in toxicological samples, emphasizing the role of stereochemistry in determining potency (Sharma et al., 2018).
Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives
Cyanopyridines, structurally related to the cyanopyrazine moiety in the compound of interest, have shown diverse biological activities, including anticancer, antibacterial, and antifungal effects. Their high reactivity makes them valuable intermediates in organic synthesis, indicating their potential in developing new therapeutic agents (Ghosh et al., 2015).
Antimicrobial Compounds from Cyanobacteria
The search for effective antimicrobials against multidrug-resistant organisms has led to the exploration of cyanobacteria as a source of novel compounds. This review catalogs over 120 cyanobacterial compounds with antimicrobial activities, showcasing the potential of natural products in developing new antimicrobial agents (Swain et al., 2017).
LC-MS/MS Study of Degradation Processes
An LC-MS/MS study on the degradation processes of nitisinone, a triketone herbicide, underscores the importance of understanding the stability and degradation pathways of pharmaceutical compounds. This knowledge is crucial for assessing the risks and benefits of medical applications, which could be relevant for compounds with similar structures or functionalities (Barchańska et al., 2019).
Toxicity of Organic Fluorophores
The toxicity of fluorophores, used in molecular imaging, has been reviewed to ensure their safe administration to patients. This review provides insights into the safety assessments necessary for compounds intended for diagnostic or therapeutic purposes, highlighting the balance between efficacy and safety (Alford et al., 2009).
Propiedades
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-4-2-1-3-14(15)17(24)23-12-5-7-13(8-6-12)25-18-16(11-20)21-9-10-22-18/h1-4,9-10,12-13H,5-8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPNBJETGKFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

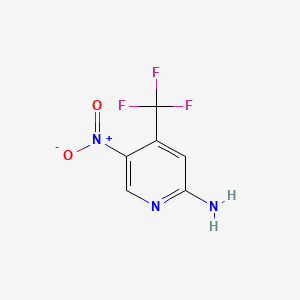
![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)
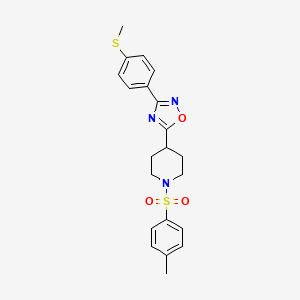
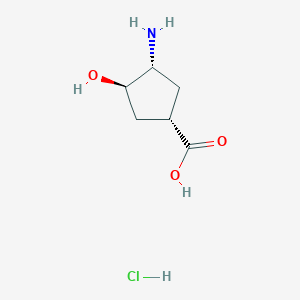



![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)
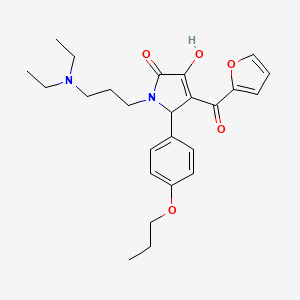
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2511044.png)
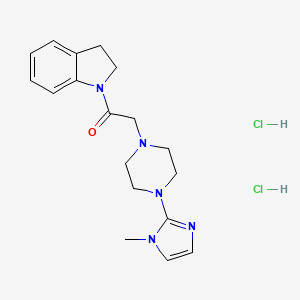
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2511046.png)